molecular formula C22H24ClN7O2 B6169950 5-tert-butyl-8-[(5-chloropyridin-2-yl)methyl]-11-(morpholin-4-yl)-3,4,6,8,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2,4,10,12-pentaen-7-one CAS No. 2408770-93-2

5-tert-butyl-8-[(5-chloropyridin-2-yl)methyl]-11-(morpholin-4-yl)-3,4,6,8,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2,4,10,12-pentaen-7-one

Cat. No.: B6169950
CAS No.: 2408770-93-2
M. Wt: 453.9 g/mol
InChI Key: YVDGJNPKCDYEJL-UHFFFAOYSA-N
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Description

This compound belongs to a class of polycyclic heterocyclic molecules characterized by a tricyclic core (3,4,6,8,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2,4,10,12-pentaen-7-one) with three key substituents:

  • 8-[(5-chloropyridin-2-yl)methyl]: Introduces a halogenated pyridine moiety, which may influence electronic properties and receptor interactions.
  • 11-(morpholin-4-yl): A morpholine ring, known to enhance solubility and modulate pharmacokinetic properties .

Properties

CAS No.

2408770-93-2

Molecular Formula

C22H24ClN7O2

Molecular Weight

453.9 g/mol

IUPAC Name

5-tert-butyl-8-[(5-chloropyridin-2-yl)methyl]-11-morpholin-4-yl-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-7-one

InChI

InChI=1S/C22H24ClN7O2/c1-22(2,3)20-27-26-19-18-17(10-16(12-25-18)28-6-8-32-9-7-28)29(21(31)30(19)20)13-15-5-4-14(23)11-24-15/h4-5,10-12H,6-9,13H2,1-3H3

InChI Key

YVDGJNPKCDYEJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C2N1C(=O)N(C3=C2N=CC(=C3)N4CCOCC4)CC5=NC=C(C=C5)Cl

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Bioactivity
Target Compound 3,4,6,8,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2,4,10,12-pentaen-7-one 5-tert-butyl, 8-[(5-chloropyridin-2-yl)methyl], 11-morpholinyl Not explicitly reported, but inferred to have enzyme inhibitory or antiviral activity
2,9,12-triazatricyclo[7.4.0.02,6]trideca Similar tricyclic core Lacks morpholine and chloropyridine groups Antiviral activity
3-(2-morpholinoethyl)-5-(phenylthio)-1H-pyrazole Pyrazole core Morpholine, thioether Anti-inflammatory properties
5-(4-chlorophenyl)sulfonyl-6-imino-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one Extended tricyclic system Sulfonyl, imino, pyridinylmethyl Antibacterial and enzyme inhibitory activities
5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one Piperazine-modified tricyclic core Fluorophenyl, piperazine Potential CNS activity

Key Findings:

This combination may enhance both lipophilicity (via tert-butyl) and target specificity (via chloropyridine and morpholine) . Compared to the sulfonyl- and imino-substituted analog in Table 1, the target lacks polar groups, suggesting divergent solubility and membrane permeability profiles .

Bioactivity Insights: Morpholine-containing analogs (e.g., 3-(2-morpholinoethyl)-5-(phenylthio)-1H-pyrazole) often exhibit anti-inflammatory activity, implying that the morpholine in the target compound could contribute to similar pathways .

Research Implications and Unanswered Questions

  • Further studies are needed to validate its efficacy against specific targets.
  • Lumping Strategy Relevance: notes that structurally similar compounds may be "lumped" into surrogate categories for computational modeling. However, the unique substituents in the target compound (e.g., chloropyridine) likely necessitate distinct treatment in such models to avoid oversimplification .

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